Fusicoplagin B

Description

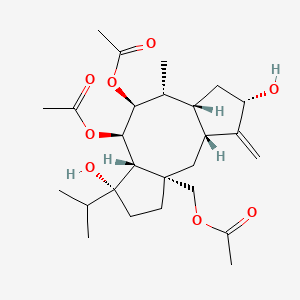

Fusicoplagin B is a bioactive natural product belonging to the class of diterpenoids, characterized by a complex fused-ring structure. The compound’s stereochemical complexity and functional groups, such as hydroxyl and carbonyl moieties, are critical to its bioactivity .

Properties

CAS No. |

101390-91-4 |

|---|---|

Molecular Formula |

C26H40O8 |

Molecular Weight |

480.598 |

IUPAC Name |

[(1S,3R,5S,7R,8R,9S,10R,11S,12R)-9,10-diacetyloxy-5,12-dihydroxy-8-methyl-4-methylidene-12-propan-2-yl-1-tricyclo[9.3.0.03,7]tetradecanyl]methyl acetate |

InChI |

InChI=1S/C26H40O8/c1-13(2)26(31)9-8-25(12-32-16(5)27)11-20-14(3)21(30)10-19(20)15(4)22(33-17(6)28)23(24(25)26)34-18(7)29/h13,15,19-24,30-31H,3,8-12H2,1-2,4-7H3/t15-,19+,20+,21+,22+,23+,24-,25-,26-/m1/s1 |

InChI Key |

MHTPILXDDYFGCC-FIDWFZPYSA-N |

SMILES |

CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)OC(=O)C)(C(C)C)O)COC(=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Fusicoplagin B shares structural homology with Rubriflordilactone B and Pseudo-Rubriflordilactone B, which are diterpenoids isolated from Schisandra species. These compounds feature analogous tricyclic frameworks but differ in substituent positions and stereochemistry. For example:

Key Differences :

- Stereochemistry : Rubriflordilactone B exhibits a cis-fused lactone ring, whereas this compound lacks lactonization .

- Functional Groups : The presence of a C-14 ketone in this compound distinguishes its reactivity from the esterified derivatives in pseudo-Rubriflordilactone B .

Spectral Data Comparison

Spectral characterization (e.g., $^{13}\text{C}$-NMR, IR) reveals distinct fingerprints:

Functional Comparison with Pharmacologically Similar Compounds

Mechanism of Action

This compound inhibits NF-κB signaling, reducing pro-inflammatory cytokine release. In contrast, Rubriflordilactone B targets viral protease enzymes, while Pseudo-Rubriflordilactone B scavenges reactive oxygen species (ROS) via phenolic hydroxyl groups .

Pharmacokinetic and Toxicity Profiles

- Bioavailability : this compound exhibits poor aqueous solubility, limiting oral absorption compared to its acetylated analogs .

- Cytotoxicity : Rubriflordilactone B shows IC${50}$ values < 10 μM in cancer cell lines, whereas this compound requires higher concentrations (IC${50}$ ~ 25 μM) for similar effects .

Analytical and Regulatory Considerations

Comparative studies of this compound and its analogs require rigorous analytical validation. For instance:

- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves this compound from Rubriflordilactone B derivatives .

- Regulatory Compliance : As with biosimilars, structural analogs must demonstrate equivalence in critical quality attributes (e.g., purity, stability) to reference compounds .

Data Tables from Supplementary Materials

Relevant comparative data are available in supplementary tables from key studies:

- : Supplementary Tables 1–8 detail chromatographic retention times and validation parameters for diterpenoid analysis .

- : Natural product comparison tables (S42) provide $^{1}\text{H}$-NMR and mass spectrometry data for structural analogs .

Q & A

Q. How should researchers design experiments to isolate and characterize Fusicoplagin B from natural sources?

- Methodological Answer : Begin with taxonomic identification of the fungal source and employ solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques (e.g., HPLC, TLC) for preliminary separation. Confirm purity via NMR and mass spectrometry. For novel compounds, provide full spectral data and compare with existing databases (e.g., PubChem, SciFinder) . Ensure experimental protocols are detailed in the "Materials and Methods" section, including solvent ratios, column parameters, and instrumentation settings to enable replication .

What are the key criteria for formulating hypothesis-driven research questions on this compound’s bioactivity?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

- Feasibility: Can the proposed bioassay (e.g., cytotoxicity testing) be performed with available resources?

- Novelty: Does the study address gaps in mechanisms of action (e.g., apoptosis induction vs. oxidative stress)?

Avoid overly broad questions like "What are the effects of this compound?" and instead specify variables (e.g., "How does this compound modulate NF-κB signaling in in vitro models?"). Incorporate PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- Document batch-to-batch variability in compound purity (e.g., HPLC chromatograms, ≥95% purity thresholds).

- Adhere to NIH guidelines for preclinical studies, including cell line authentication and negative/positive controls in bioassays .

- Deposit raw data (e.g., spectral files, bioassay datasets) in public repositories (e.g., Zenodo, Figshare) and reference them in the "Data Availability" section .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Conduct systematic meta-analysis of existing studies to identify confounding variables (e.g., differences in cell lines, solvent carriers, or dosing regimens).

- Perform dose-response validation across multiple models (e.g., 2D vs. 3D cell cultures, primary cells) to assess consistency .

- Use sensitivity analysis to test whether statistical significance holds under varying assumptions (e.g., outlier removal, alternative normalization methods) .

Q. What statistical approaches are appropriate for analyzing multi-omic datasets (e.g., transcriptomics, proteomics) linked to this compound’s mechanisms?

- Methodological Answer :

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in high-throughput datasets .

- Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overrepresented biological processes.

- Validate findings with orthogonal methods (e.g., siRNA knockdown of key genes identified in transcriptomic screens) .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Follow ARRIVE guidelines for animal studies, including sample size justification and randomization.

- Measure plasma half-life, tissue distribution (e.g., via LC-MS/MS), and metabolite profiling.

- Incorporate toxicogenomic endpoints (e.g., liver enzyme assays, histopathology) and compare results with in silico toxicity predictions (e.g., ProTox-II) .

Q. What strategies are effective for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Use computational chemistry (e.g., molecular docking, DFT calculations) to prioritize functional groups for modification.

- Validate synthetic routes via retrosynthetic analysis and characterize derivatives with X-ray crystallography or 2D-NMR.

- Test derivatives in parallel with the parent compound to isolate contributions of specific structural features to bioactivity .

Methodological and Ethical Considerations

Q. How should researchers address ethical challenges in sourcing fungal strains for this compound extraction?

- Methodological Answer :

- Obtain permits for biodiversity access under the Nagoya Protocol if collecting strains from protected regions.

- Acknowledge indigenous knowledge contributors in the "Ethics Statement" and ensure compliance with institutional biosafety committees .

Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., pharmacology, synthetic biology)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.